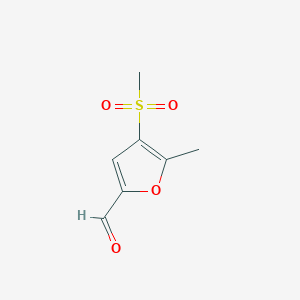

4-methanesulfonyl-5-methylfuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCXITPGXJPYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C=O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methanesulfonyl 5 Methylfuran 2 Carbaldehyde

Precursor Synthesis and Optimization Strategies for 4-methanesulfonyl-5-methylfuran-2-carbaldehyde

The efficient synthesis of the target molecule is critically dependent on the strategic preparation of key precursors. This involves both the formation of the core furan (B31954) structure and the carefully planned introduction of the required substituents.

The foundation of the synthesis is the furan ring itself. While numerous methods exist for furan synthesis, the Paal-Knorr synthesis is one of the most significant, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method is highly versatile for producing substituted furans. wikipedia.orgyoutube.com

For the specific target, a logical precursor is a 2,5-disubstituted furan, namely 5-methylfuran-2-carbaldehyde (also known as 5-methylfurfural). This precursor already contains two of the three necessary functional groups at the correct positions. Synthesis of 5-methylfurfural (B50972) can be achieved from various biomass-derived carbohydrates, representing a sustainable approach.

Key Synthetic Approaches to 5-Methylfuran-2-carbaldehyde:

| Starting Material | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | Palladium (Pd) catalyst | Hydrodechlorination of CMF, which is derived from saccharides. | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | HI (hydroiodic acid) | Reduction of the hydroxymethyl group, proceeding via an iodide intermediate. | rsc.org |

| Sucrose | HCl, SnCl2 | Acid-catalyzed dehydration of the fructose moiety to an HMF-like intermediate, followed by in-situ reduction. | rsc.org |

Optimization of these processes involves tuning reaction conditions such as catalyst loading, temperature, and the use of biphasic solvent systems to enhance yield and minimize the formation of polymeric byproducts or humins. rsc.org

With 5-methylfuran-2-carbaldehyde as the key precursor, the primary remaining challenge is the introduction of the methanesulfonyl (-SO2CH3) group at the C4 position. Furan is an electron-rich heterocycle that preferentially undergoes electrophilic aromatic substitution at the C2 and C5 positions. pearson.compharmaguideline.com Direct sulfonation would likely occur at the vacant C3 position and is not a viable route to the desired C4 isomer.

Therefore, more advanced, regioselective strategies are required. A plausible synthetic pathway involves a halogen-mediated approach:

Electrophilic Halogenation: The first step would be the selective halogenation (e.g., bromination or iodination) of the 5-methylfuran-2-carbaldehyde precursor at the C4 position. This may require temporary protection of the aldehyde group to prevent side reactions and to modulate the directing effects of the existing substituents.

Nucleophilic Substitution: The resulting 4-halo-5-methylfuran-2-carbaldehyde would then serve as an electrophilic substrate for a nucleophilic substitution reaction. This key step would introduce the desired sulfonyl group.

This multi-step sequence allows for the precise installation of the methanesulfonyl group at the electronically and sterically less favored C4 position, overcoming the inherent reactivity patterns of the furan ring.

Detailed Analysis of Nucleophilic Substitution Pathways in the Synthesis of this compound

While furan itself is resistant to nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups can activate the ring toward such reactions. pharmacyfreak.comlibretexts.org In the proposed precursor, 4-halo-5-methylfuran-2-carbaldehyde, the formyl group (-CHO) at C2 acts as a powerful electron-withdrawing group. This group, along with the halogen at C4, renders the furan ring sufficiently electron-deficient to be attacked by a nucleophile.

The accepted mechanism for SNAr reactions involves two main steps: libretexts.orgmasterorganicchemistry.comtotal-synthesis.com

Nucleophilic Addition: A nucleophile, in this case, the methanesulfinate anion (CH3SO2-), attacks the carbon atom bearing the leaving group (the halogen). This addition step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing formyl group.

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the halide ion (e.g., Cl-, Br-, I-) from the Meisenheimer complex, yielding the final substituted product.

The success of the nucleophilic substitution step is highly dependent on the reaction conditions. The choice of nucleophile, solvent, temperature, and catalyst can significantly impact the reaction rate and final yield. nih.gov Sodium methanesulfinate is a common and effective reagent for introducing the methanesulfonyl group. chemicalbook.com

Transition metal catalysis, particularly with copper, is often employed to facilitate nucleophilic aromatic substitutions that might otherwise be sluggish. Copper(I) salts can coordinate to the halide, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack.

Hypothetical Conditions for Copper-Catalyzed Sulfonylation:

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Substrate | 4-iodo-5-methylfuran-2-carbaldehyde | Iodides are often more reactive than bromides or chlorides in cross-coupling reactions. |

| Nucleophile | Sodium methanesulfinate (CH3SO2Na) | Provides the methanesulfinate anion for the substitution. chemicalbook.com |

| Catalyst | Copper(I) iodide (CuI) | Facilitates the carbon-sulfur bond formation. |

| Ligand | L-proline or DMEDA | Stabilizes the copper catalyst and enhances its reactivity. |

| Base | K2CO3 or Cs2CO3 | May be required to facilitate the reaction, particularly if the nucleophile is used as its conjugate acid. |

| Solvent | DMSO or DMF | High-boiling polar aprotic solvents are effective for SNAr and copper-catalyzed reactions. |

| Temperature | 80-120 °C | Elevated temperatures are typically necessary to overcome the activation energy barrier. |

Careful optimization of these parameters is crucial for achieving high conversion and selectivity, minimizing potential side reactions such as decomposition of the furan ring under harsh conditions.

Alternative and Novel Synthetic Routes to this compound

Beyond the functionalization of a pre-formed furan ring, alternative strategies can be envisioned that build the substituted ring system from acyclic precursors.

One such approach is a modified Paal-Knorr synthesis . wikipedia.orgorganic-chemistry.org This would involve the cyclization of a 1,4-dicarbonyl compound that already contains the necessary carbon skeleton and substituents. The precursor for this reaction would be a highly functionalized molecule such as 3-(methanesulfonyl)-2-methylhexane-2-ene-1,4-dione . The synthesis of this complex acyclic precursor would be a significant challenge in itself, but its successful acid-catalyzed cyclization would construct the target furan ring in a single, convergent step.

Another novel approach could involve directed metalation . While furan typically undergoes lithiation at the C2 position, the presence of directing metalation groups (DMGs) can override this intrinsic reactivity. pharmacyfreak.comuwindsor.cabaranlab.org One could envision a scenario starting from a precursor like 3-bromo-2-methylfuran. Protection of the C2 position followed by bromine-lithium exchange at C3 could generate a C3-lithiated species. Subsequent reaction with a directing group at C2, followed by a second lithiation event directed to C4, could allow for the introduction of the sulfonyl group. This multi-step sequence, while complex, highlights the potential of modern organometallic methods to achieve challenging regioselective functionalizations. nih.govorganic-chemistry.org

Exploration of Chemo- and Regioselective Synthesis Strategies

The synthesis of polysubstituted furans such as this compound requires precise control over the introduction of each substituent to achieve the desired isomer. mdpi.comresearchgate.netresearchgate.net The primary challenge lies in controlling the regioselectivity of the reactions to place the methanesulfonyl group at the C4 position, the methyl group at C5, and the carbaldehyde at C2.

One plausible strategy involves a stepwise functionalization of a pre-existing furan ring. For instance, starting with furan-2-carbaldehyde, a common building block, the subsequent introduction of the methyl and methanesulfonyl groups must be directed to the correct positions. Friedel-Crafts-type reactions or metal-catalyzed cross-coupling reactions could be employed, though they often yield mixtures of isomers. A more regioselective approach would involve directed ortho-metalation, where a directing group at the C2 or C3 position guides a metalating agent (like an organolithium reagent) to a specific adjacent position, allowing for the sequential and controlled introduction of the substituents.

Alternatively, constructing the furan ring with the substituents already in place is a powerful strategy. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a classic and effective method. To synthesize the target molecule, a 1,4-dicarbonyl precursor bearing the necessary methyl and methanesulfonyl functionalities at the appropriate positions would be required. This approach embeds the desired regiochemistry in the acyclic starting material, ensuring the formation of the correct isomer upon cyclization.

Modern methods for synthesizing polysubstituted furans also include transition metal-catalyzed cycloisomerization of alkyne- or allene-containing compounds or multicomponent reactions where several simple starting materials are combined in a one-pot synthesis. researchgate.netorganic-chemistry.org For example, a cobalt-catalyzed metalloradical cyclization of an appropriately substituted alkyne with an α-diazocarbonyl compound could provide a regioselective route to the furan core. nih.govscispace.com

Chemoselectivity is another critical aspect, primarily concerning the aldehyde group, which is sensitive to many reaction conditions. It is often necessary to protect the aldehyde, for instance as an acetal, while performing other transformations on the furan ring. The protecting group is then removed in a final step to yield the desired product.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves the use of sustainable materials, minimizing waste, and employing safer reaction conditions. frontiersin.org

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Utilizing catalytic rather than stoichiometric reagents can significantly reduce waste. For instance, employing solid acid catalysts for a Paal-Knorr synthesis instead of soluble mineral acids simplifies purification and allows for catalyst recycling. frontiersin.org Gold- or platinum-catalyzed cycloisomerization reactions are also examples of efficient catalytic methods for furan synthesis. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. One-pot syntheses and multicomponent reactions are particularly advantageous in this regard as they reduce the number of intermediate purification steps, saving solvents and energy. researchgate.net

Use of Renewable Feedstocks: The furan ring itself is a key platform chemical that can be derived from biomass. Using biomass-derived furfural (B47365) as a starting material for the synthesis of this compound would be a significant step towards a more sustainable process. frontiersin.org

Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids is a core principle of green chemistry. frontiersin.org Furthermore, developing reactions that can proceed under milder conditions (lower temperature and pressure) reduces energy consumption.

The following table summarizes the application of green chemistry principles to the synthesis of the target compound.

| Green Chemistry Principle | Synthetic Application | Potential Benefits |

| Catalysis | Use of heterogeneous acid catalysts or transition metal catalysts (e.g., Au, Pt, Co). organic-chemistry.orgnih.govfrontiersin.org | Reduced waste, catalyst recyclability, milder reaction conditions. |

| Atom Economy | Employing one-pot multicomponent reactions or tandem cyclization strategies. researchgate.net | Fewer synthetic steps, reduced solvent use for purification, higher overall yield. |

| Renewable Feedstocks | Starting from biomass-derived furan-2-carbaldehyde (furfural). | Reduced reliance on petrochemicals, more sustainable process. |

| Safer Solvents | Utilizing water, ionic liquids, or supercritical fluids as reaction media. frontiersin.org | Lower toxicity, reduced environmental pollution, improved safety. |

Advanced Purification and Isolation Techniques for Research Applications of this compound

Achieving high purity of this compound is crucial for its use in research, as impurities can lead to erroneous results. The compound's functionality—an aromatic aldehyde with a polar sulfonyl group—guides the choice of purification techniques.

Chromatographic Methods: Column chromatography on silica gel is a standard method for the purification of organic compounds. rsc.org For this compound, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective. For higher purity or more difficult separations, High-Performance Liquid Chromatography (HPLC) is the technique of choice. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for purifying polar aromatic compounds. researchgate.net

Crystallization: If the compound is a solid, recrystallization is a powerful technique for achieving high purity. This involves dissolving the crude material in a minimal amount of a hot solvent in which the compound has high solubility and impurities have either very high or very low solubility. Upon cooling, the pure compound crystallizes out. The choice of solvent is critical and must be determined experimentally.

Other Techniques:

Solid Phase Extraction (SPE): This can be used for sample cleanup, where the compound is selectively adsorbed onto a solid sorbent (like C18-functionalized silica) and then eluted with a suitable solvent, leaving many impurities behind. researchgate.net

Distillation: Given the presence of the aldehyde and sulfonyl groups, the compound may have a high boiling point and could be susceptible to thermal decomposition. If it is thermally stable, bulb-to-bulb distillation under high vacuum might be a viable method for purification on a small scale. mdpi.com

The following table compares various purification techniques applicable to this compound.

| Technique | Principle of Separation | Advantages | Considerations |

| Silica Gel Chromatography | Adsorption/partition based on polarity. rsc.org | Versatile, scalable, widely available. | Can be solvent-intensive; may not resolve closely related impurities. |

| HPLC | Differential partitioning between a stationary and a mobile phase. researchgate.net | High resolution, excellent for achieving high purity. | Requires specialized equipment, can be costly for large scales. |

| Recrystallization | Differences in solubility between the product and impurities at different temperatures. | Can yield very pure material, cost-effective. | Only applicable to solids, requires finding a suitable solvent system. |

| Solid Phase Extraction (SPE) | Partitioning between a solid and a liquid phase. researchgate.net | Good for sample cleanup and removing major impurities. | Primarily for purification, not for separating close isomers. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methanesulfonyl 5 Methylfuran 2 Carbaldehyde

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each nucleus, and advanced 2D NMR techniques would be instrumental in assembling the molecular structure.

A detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. These predicted values are based on the known shielding and deshielding effects of the substituents on the furan (B31954) ring.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehyde-H | 9.5 - 9.8 | s | - |

| Furan-H (at C3) | 6.4 - 6.7 | s | - |

| Methyl-H (at C5) | 2.4 - 2.7 | s | - |

| Methanesulfonyl-H | 3.1 - 3.4 | s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 175 - 185 |

| Furan C2 | 150 - 155 |

| Furan C3 | 110 - 120 |

| Furan C4 | 145 - 155 |

| Furan C5 | 158 - 165 |

| Methyl C (at C5) | 12 - 18 |

| Methanesulfonyl C | 40 - 45 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) in Furan Chemistry

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete structure of polysubstituted furans like this compound. nzqa.govt.nznzqa.govt.nz

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For the target molecule, no significant COSY correlations are expected due to the substitution pattern where no two protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals of the methyl group and the furan proton to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity. Key expected correlations for this compound would include:

The aldehyde proton showing correlations to the C2 and C3 carbons of the furan ring.

The methyl protons at C5 showing correlations to C4 and C5 of the furan.

The furan proton at C3 showing correlations to C2, C4, and the aldehyde carbon.

Solid-State NMR: In cases where the compound is a crystalline solid and difficult to dissolve, solid-state NMR could provide valuable structural information, though with broader spectral lines compared to solution-state NMR.

Stereochemical Assignment through Advanced Spectroscopic Analysis

For this compound, there are no chiral centers, and thus no stereoisomers such as enantiomers or diastereomers are possible. The furan ring is planar. Therefore, stereochemical assignment is not applicable to this particular molecule. In more complex furan derivatives with stereocenters, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or the use of chiral derivatizing agents would be employed to determine the relative and absolute stereochemistry. google.comgoogle.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. mdpi.com

The following table outlines the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aldehyde C=O | Stretch | 1670 - 1700 | Strong | Medium |

| Aldehyde C-H | Stretch | 2720 - 2820 | Medium | Medium |

| Furan Ring C=C | Stretch | 1550 - 1600, 1450 - 1500 | Medium-Strong | Strong |

| Furan Ring C-O-C | Stretch | 1000 - 1100 | Strong | Weak |

| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong | Medium |

| Sulfonyl S=O | Symmetric Stretch | 1120 - 1160 | Strong | Medium |

| C-S Bond | Stretch | 650 - 750 | Medium | Strong |

| Methyl C-H | Asymmetric/Symmetric Stretch | 2900 - 3000 | Medium | Medium |

Theoretical Basis of Vibrational Modes in Substituted Furan Derivatives

The vibrational modes of a substituted furan ring are complex and arise from the coupling of the stretching and bending motions of the atoms in the ring. The furan ring itself has characteristic vibrations, and the positions of these are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the aldehyde and methanesulfonyl groups would be expected to shift the ring vibrational frequencies to higher wavenumbers compared to unsubstituted furan. Conversely, the electron-donating methyl group would have an opposing effect. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and modes of such molecules, aiding in the interpretation of experimental spectra.

Methodological Considerations for Spectral Interpretation

When interpreting the IR and Raman spectra of this compound, several factors must be considered. The IR spectrum is often dominated by polar functional groups, making the C=O and S=O stretches particularly intense. The Raman spectrum, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, which would make the C=C stretches of the furan ring and the C-S bond more prominent. The combination of both techniques provides a more complete picture of the vibrational landscape of the molecule. Sample preparation can also influence the spectra; for instance, hydrogen bonding in the solid state could lead to broadening and shifting of the C=O stretching frequency in the IR spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The predicted monoisotopic mass of this compound (C₇H₈O₄S) is 188.0143 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways. A plausible fragmentation pattern is outlined below.

| m/z | Proposed Fragment Identity | Plausible Neutral Loss |

| 188 | [M]⁺ | - |

| 187 | [M-H]⁺ | H• |

| 159 | [M-CHO]⁺ | CHO• |

| 124 | [M-SO₂]⁺ | SO₂ |

| 109 | [M-SO₂-CH₃]⁺ | SO₂ + CH₃• |

| 79 | [CH₃SO₂]⁺ | C₆H₅O₂• |

A significant fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This would lead to a prominent peak at m/z 124. Another common fragmentation for aldehydes is the loss of the formyl radical (CHO•), resulting in a peak at m/z 159. Further fragmentation of these primary ions would lead to the other observed peaks in the mass spectrum. Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry Techniques for Organic Compounds

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental composition of a molecule, a critical step in distinguishing between compounds with the same nominal mass. For this compound (C7H8O4S), HRMS would yield an exact mass that confirms its specific atomic makeup.

Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are at the forefront of HRMS. When coupled with a soft ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), these methods can generate a protonated molecule [M+H]+ or other adducts with minimal fragmentation. The high resolving power of these instruments allows for the differentiation of ions with very similar mass-to-charge ratios (m/z).

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 189.02161 | 134.1 |

| [M+Na]+ | 211.00355 | 145.3 |

| [M-H]- | 187.00705 | 139.8 |

| [M+NH4]+ | 206.04815 | 155.4 |

| [M+K]+ | 226.97749 | 144.7 |

| [M+H-H2O]+ | 171.01159 | 130.2 |

| [M+HCOO]- | 233.01253 | 153.9 |

Data sourced from predictive models and serves as a theoretical guide in the absence of experimental values. uni.lu

Tandem Mass Spectrometry for Deeper Structural Information

Tandem mass spectrometry (MS/MS or MS²) provides a deeper level of structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for elucidating the connectivity of atoms within a molecule. In the context of this compound, an MS/MS experiment would involve isolating the molecular ion (e.g., m/z 189.02161 for [M+H]+) and subjecting it to collision-induced dissociation (CID).

The resulting fragmentation pattern would be characteristic of the compound's structure. Key structural features, such as the sulfonyl group, the furan ring, the methyl group, and the aldehyde functional group, would lead to predictable bond cleavages. For instance, fragmentation might occur at the C-S bond, leading to the loss of the methanesulfonyl group (•SO2CH3), or at the C-C bond between the furan ring and the aldehyde group, resulting in the loss of a formyl radical (•CHO) or carbon monoxide (CO). Analysis of similar furan aldehydes by GC-MS has shown characteristic fragmentation patterns that can be used as a reference. researchgate.netnih.gov The study of these fragment ions allows for the reconstruction of the molecule's structure, piece by piece.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. The resulting crystal structure would also reveal the spatial orientation of the methanesulfonyl and carbaldehyde groups relative to the furan ring. While a specific crystal structure for the title compound is not publicly available, analysis of related furan derivatives, such as 5-(hydroxymethyl)furan-2-carbaldehyde, demonstrates the power of this technique in resolving molecular conformations and intermolecular interactions in the solid state. researchgate.net

Crystal Growth Methodologies for Single-Crystal X-ray Diffraction Studies

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound is required. The growth of such crystals is a critical and often challenging step. Several methodologies can be employed, with the choice depending on the compound's physical properties, such as its solubility and melting point. acadpubl.eu

Common techniques include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in concentration and the formation of crystals.

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then cooled slowly, decreasing the solubility of the compound and inducing crystallization.

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

Melt Growth: If the compound is thermally stable, it can be melted and then slowly cooled to form a single crystal. The Bridgman and Czochralski methods are examples of melt growth techniques. acadpubl.eu

The selection of an appropriate solvent system is crucial for solution-based methods and often requires empirical screening of various solvents and solvent mixtures.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure obtained from X-ray diffraction not only reveals the molecular structure but also provides detailed information about how molecules are arranged in the crystal lattice. This arrangement, or crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated.

The dominant interactions from sulfonyl groups typically arise from the highly polarized oxygen atoms, which can act as hydrogen bond acceptors. nih.govnih.gov The aldehyde oxygen is also a potential hydrogen bond acceptor. Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. Furthermore, π-π stacking interactions between the furan rings of adjacent molecules could contribute to the stability of the crystal lattice. nih.gov A Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, would be instrumental in identifying the most significant interactions driving the crystal packing. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor Groups | Expected Significance |

| C-H···O Hydrogen Bonds | C-H (furan, methyl) as donor; O=S and O=C as acceptors | High |

| π-π Stacking | Furan rings of adjacent molecules | Moderate |

| Dipole-Dipole Interactions | Alignment of polar SO2 and CHO groups | Moderate |

| van der Waals Forces | General attractive forces between molecules | High (overall contribution) |

Chiroptical Spectroscopy in the Study of Chiral Derivatives of this compound

While this compound itself is achiral, its derivatives can be chiral. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are powerful for studying the stereochemistry of these chiral molecules. cas.czrsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. For a chiral derivative of this compound, CD spectroscopy could be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum mechanical calculations. nih.gov Studies on other chiral furan-containing compounds have demonstrated that the sign of the Cotton effects in the CD spectrum can be correlated with specific structural features, such as the helicity of the molecule. nih.govchinesechemsoc.org

If a chiral derivative is also luminescent, CPL spectroscopy can provide complementary information about the stereochemistry of the molecule in its excited state. rsc.orgnih.gov By analyzing the differential emission of left and right circularly polarized light, CPL can offer unique insights into the geometry of the excited state and the nature of the electronic transitions involved.

Computational and Theoretical Chemistry of 4 Methanesulfonyl 5 Methylfuran 2 Carbaldehyde

The Uncharted Territory of Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern theoretical chemistry, providing a lens into the electronic soul of a molecule. For 4-methanesulfonyl-5-methylfuran-2-carbaldehyde, these calculations would be pivotal in understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A DFT study on this compound would typically calculate ground state properties like optimized geometry, total energy, and the distribution of electron density. This foundational information is crucial for all further computational analysis. However, specific DFT data for this compound, which would form the basis for understanding its intrinsic stability and geometric parameters, is not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of a compound. Techniques such as Time-Dependent DFT (TD-DFT) could be employed to predict the UV-Vis absorption spectra, while calculations of vibrational frequencies would correspond to Infrared (IR) and Raman spectra. These predicted spectra serve as a valuable comparison for experimental data, helping to confirm the structure of a synthesized molecule. As of now, no such predictive spectroscopic data has been published for this compound.

Molecular Orbital Analysis and Frontier Orbital Theory: Awaiting Application

The interactions and reactivity of a molecule are largely governed by its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An analysis of these frontier orbitals for this compound would offer predictive power regarding its chemical behavior.

HOMO-LUMO Gap and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The specific energies of the HOMO and LUMO, along with the magnitude of the gap for this compound, remain to be calculated and reported.

Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The generation of an ESP map for this compound would provide a clear visual guide to its reactivity, but this analysis has not yet been performed or published.

The Unwritten Mechanisms: Computational Modeling of Transformations

Computational modeling is a powerful asset in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a given transformation. For reactions involving this compound, such as nucleophilic additions to the aldehyde group or reactions involving the sulfonyl moiety, computational modeling could provide detailed mechanistic insights. This area of research, however, remains unexplored for this specific compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

The investigation of chemical reactions involving this compound at a molecular level is facilitated by transition state (TS) search and Intrinsic Reaction Coordinate (IRC) calculations. These computational techniques are instrumental in mapping the complete energy landscape of a reaction, from reactants to products, through the highest energy point, the transition state.

A transition state search is centered on locating the saddle point on a potential energy surface that connects the reactants and products. mdpi.com This process is a complex computational task that requires sophisticated algorithms to identify the unique geometry where the energy is at a maximum along the reaction coordinate but at a minimum in all other degrees of freedom. The successful location of a transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state geometry is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation involves following the path of steepest descent from the transition state downhill to both the reactant and product wells on the potential energy surface. youtube.com This confirms that the located transition state is indeed the correct one connecting the desired reactants and products. The resulting energy profile provides valuable information about the reaction mechanism, including whether it is a concerted or stepwise process. For a hypothetical nucleophilic addition to the carbonyl group of this compound, the IRC would map the trajectory of the nucleophile as it approaches the carbonyl carbon and the subsequent changes in the geometry and energy of the molecule.

Energetic Profiles of Key Reaction Pathways

The energetic profiles of key reaction pathways involving this compound are crucial for understanding its reactivity and the feasibility of various transformations. These profiles are typically constructed from data obtained through quantum chemical calculations, such as Density Functional Theory (DFT), and provide a quantitative measure of the energy changes that occur during a reaction.

A key component of an energetic profile is the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. Another important parameter is the reaction energy (ΔG), which is the energy difference between the reactants and the products. A negative reaction energy signifies an exergonic (spontaneous) reaction, while a positive value indicates an endergonic (non-spontaneous) reaction.

For instance, in a Diels-Alder reaction where a substituted furan (B31954) acts as a diene, theoretical calculations can predict the activation barriers and reaction energies for the formation of different stereoisomers (endo and exo). acs.org Such calculations would be invaluable in predicting the reactivity of this compound as a diene and the likely stereochemical outcome of the reaction.

Table 1: Hypothetical Energetic Profile for the Reaction of this compound with a Dienophile

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) - Endo | 22.5 |

| Activation Energy (ΔG‡) - Exo | 24.1 |

| Reaction Energy (ΔG) - Endo | -12.8 |

| Reaction Energy (ΔG) - Exo | -11.5 |

Note: The data in this table is illustrative and based on typical values for Diels-Alder reactions involving furan derivatives.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing detailed information about their conformational flexibility. youtube.com For a molecule like this compound, with several rotatable bonds, MD simulations can reveal the preferred spatial arrangements of its constituent functional groups and the energy barriers between different conformations.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule's trajectory over a period of time, typically nanoseconds to microseconds, a representative ensemble of conformations can be generated.

The analysis of the MD trajectory can identify the most stable conformers and the dihedral angles that define them. For this compound, key dihedral angles would include those around the C-C bond connecting the furan ring to the aldehyde group and the C-S bond of the methanesulfonyl group. The simulations can also provide insights into the intramolecular interactions, such as hydrogen bonds or steric clashes, that govern the conformational landscape. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound

| Dihedral Angle | Low-Energy Conformation (°) | Energy Barrier (kcal/mol) |

| O=C-C=C (Aldehyde) | 0 (syn-periplanar) | 5.2 |

| C-C-S-O (Sulfonyl) | 60 (gauche) | 2.8 |

| C-C-S-O (Sulfonyl) | 180 (anti-periplanar) | 3.5 |

Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from conformational analysis.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in the Context of Derivatized this compound Structures

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov In the context of derivatized this compound structures, QSAR can be a valuable tool for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity. digitaloceanspaces.com

For a series of derivatives of this compound, relevant descriptors might include the Hammett constant of substituents on the furan ring, the octanol-water partition coefficient (logP), and various quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A robust QSAR model can then be used to predict the activity of novel derivatives, prioritizing the synthesis of the most promising candidates.

Table 3: Hypothetical QSAR Descriptors for Derivatized this compound Structures

| Derivative | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (IC50, µM) |

| Parent | 2.1 | -6.5 | -2.3 | 15.2 |

| 3-Chloro | 2.8 | -6.7 | -2.5 | 8.7 |

| 3-Methoxy | 1.9 | -6.2 | -2.1 | 22.5 |

Note: This table presents a simplified, hypothetical QSAR model for illustrative purposes.

Reactivity, Reaction Mechanisms, and Transformative Chemistry of 4 Methanesulfonyl 5 Methylfuran 2 Carbaldehyde

Reactions of the Aldehyde Moiety in 4-methanesulfonyl-5-methylfuran-2-carbaldehyde

The aldehyde functional group is one of the most versatile in organic chemistry, and its presence on the furan (B31954) ring allows for a wide array of chemical transformations.

The carbonyl carbon of the aldehyde is electrophilic and serves as a prime target for nucleophiles. The presence of the electron-withdrawing methanesulfonyl group on the furan ring enhances the electrophilicity of this carbonyl carbon, making it highly susceptible to nucleophilic attack.

Condensation reactions are a hallmark of aldehyde chemistry. For instance, substituted furan-2-carboxaldehydes are known to participate in condensation reactions with active methylene (B1212753) compounds. nih.gov In a reaction analogous to the Erlenmeyer-Plöchl synthesis, this compound can react with hippuric acid in the presence of acetic anhydride (B1165640) and a mild base to form an azlactone (an oxazol-5(4H)-one derivative). nih.govresearchgate.net

Another significant reaction is the formation of Schiff bases. The aldehyde can condense with primary amines, such as amino acids, to form imines (Schiff bases). For example, 5-methylfurfural (B50972) readily reacts with the amino group of phenylalanine to form the corresponding Schiff base, a reaction that proceeds via nucleophilic addition followed by dehydration. mdpi.com This reaction is often thermodynamically favorable and can be a key pathway in synthetic and biological systems. mdpi.com

The following table summarizes potential condensation reactions:

Table 1: Potential Condensation Reactions of the Aldehyde Moiety| Reactant | Reaction Type | Expected Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base Formation | Furan-2-yl-methanimine derivative |

| Hippuric Acid | Azlactone Synthesis | 4-(furan-2-ylmethylene)-2-phenyl-oxazol-5(4H)-one derivative |

| Malonic Acid | Knoevenagel Condensation | 3-(furan-2-yl)acrylic acid derivative |

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding 4-methanesulfonyl-5-methylfuran-2-carboxylic acid. Mild reagents such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution would be effective. Stronger oxidants like potassium permanganate (B83412) or chromic acid can also be used, although care must be taken to avoid potential oxidation or opening of the furan ring itself, a known side reaction with aggressive oxidants. pharmaguideline.com

Reduction: The reduction of the aldehyde to a primary alcohol, (4-methanesulfonyl-5-methylfuran-2-yl)methanol, can be achieved using various reducing agents.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common method.

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this transformation. The reduction of 5-methylfurfural to 5-methylfurfuryl alcohol is a well-documented example of this type of reaction. wikipedia.org

Table 2: Oxidation and Reduction Pathways

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 4-methanesulfonyl-5-methylfuran-2-carboxylic acid |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-methanesulfonyl-5-methylfuran-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4-methanesulfonyl-5-methylfuran-2-yl)methanol |

| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | (4-methanesulfonyl-5-methylfuran-2-yl)methanol |

Wittig and Related Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes, forming a new carbon-carbon double bond with predictable stereochemistry. masterorganicchemistry.comresearchgate.net In this reaction, the aldehyde reacts with a phosphonium (B103445) ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.org

The reaction proceeds through a [2+2] cycloaddition mechanism between the aldehyde and the ylide to form a transient four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide:

Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) typically react rapidly to form predominantly the (Z)-alkene. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react more slowly and favor the formation of the more thermodynamically stable (E)-alkene. libretexts.orgorganic-chemistry.org

Thus, reacting this compound with different phosphonium ylides allows for the synthesis of a variety of (E)- or (Z)-alkenes containing the substituted furan moiety.

Reactivity of the Furan Ring System in this compound

The aromatic furan ring can participate in reactions typical of aromatic systems, but its reactivity is heavily influenced by the attached substituents.

Furan is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 or C5 positions. pharmaguideline.com However, in this compound, these positions are already substituted. The remaining C3 position is the only site available for substitution.

The feasibility of EAS at the C3 position is governed by the combined electronic effects of the existing substituents:

Aldehyde group (-CHO) at C2: Strongly deactivating and directs incoming electrophiles to the meta position (C4), which is occupied.

Methanesulfonyl group (-SO₂Me) at C4: Very strongly deactivating and directs to its meta positions (C2, occupied).

Methyl group (-Me) at C5: Activating and directs to its ortho position (C4, occupied).

The cumulative effect of two powerful deactivating groups (aldehyde and sulfone) makes the furan ring highly electron-deficient. Consequently, electrophilic aromatic substitution on this molecule is expected to be extremely difficult and would require harsh reaction conditions. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are unlikely to proceed efficiently. pharmaguideline.comlibretexts.org The presence of strong electron-withdrawing groups does, however, grant the furan ring increased stability against the acid-catalyzed polymerization that plagues many furan derivatives. pharmaguideline.com

Furan can act as a 4π-electron diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The aromaticity of furan means these reactions are often reversible. rsc.org

The electronic nature of the substituents on the furan ring plays a critical role. Electron-donating groups generally enhance the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups decrease its reactivity in such reactions. rsc.org Given that this compound possesses two strong electron-withdrawing groups, its utility as a diene in reactions with typical electron-poor dienophiles (like maleimide) would be significantly diminished. rsc.org

However, the electron-deficient nature of this substituted furan could make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the furan would act as the dienophile component reacting with an electron-rich diene.

Furan derivatives can also participate in 1,3-dipolar cycloadditions. For instance, furan-2-nitrile oxides, which can be generated from the corresponding oxime of a furan-2-carbaldehyde, readily undergo [3+2] cycloaddition with alkenes to form isoxazoline (B3343090) rings. researchgate.net This provides a pathway to synthesize more complex heterocyclic systems starting from the aldehyde functionality.

Ring-Opening and Rearrangement Reactions of the Furan Core

The furan ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under various conditions, a reactivity that is significantly modulated by its substituents. For this compound, the presence of two strong electron-withdrawing groups—the aldehyde and the methanesulfonyl group—imparts a degree of stability against acid-catalyzed polymerization, a common degradation pathway for many furan derivatives. pharmaguideline.com However, the ring can still undergo cleavage or rearrangement through other mechanisms.

Oxidative ring-opening is a characteristic reaction of furans. Treatment with reagents like sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can lead to the cleavage of the furan ring. pharmaguideline.com In the case of this compound, such oxidation would likely yield highly functionalized, linear carbonyl compounds. The exact structure of the product would depend on the specific oxidant and reaction conditions.

Furthermore, intramolecular rearrangements of substituted furans can be triggered by metal-catalyzed processes. For instance, rhodium-catalyzed reactions of furans tethered to 1-tosyl-1,2,3-triazoles have been shown to proceed through the formation of an azavinyl carbene, which then triggers a rearrangement of the furan ring. rsc.orgrsc.org This can lead to the formation of different heterocyclic frameworks, such as pyridines. rsc.orgrsc.org While this specific reaction has not been reported for this compound, it illustrates a potential pathway for the rearrangement of its furan core.

The table below summarizes potential ring-opening and rearrangement reactions applicable to the furan core of this compound based on the known reactivity of similar furan derivatives.

| Reaction Type | Reagents/Conditions | Expected Outcome for the Furan Core |

| Oxidative Ring-Opening | Sodium hypochlorite, hydrogen peroxide, m-CPBA | Cleavage of the furan ring to form linear dicarbonyl compounds. |

| Acid-Catalyzed Ring-Opening | Strong acids (in the presence of nucleophiles) | Formation of linear products, though the electron-withdrawing groups offer some stability. |

| Metal-Catalyzed Rearrangement | Rhodium catalysts (with suitable precursors) | Potential rearrangement to other heterocyclic systems, such as substituted pyridines. rsc.orgrsc.org |

Role of the Methanesulfonyl Group in Directed Reactions Involving this compound

The methanesulfonyl group (–SO₂CH₃) is a powerful modulator of reactivity. Its influence on the chemical behavior of this compound is multifaceted, stemming from its strong electron-withdrawing nature and its potential to participate in elimination or rearrangement reactions.

The methanesulfonyl group, being a strong electron-withdrawing group, significantly deactivates the furan ring towards electrophilic aromatic substitution. This effect is compounded by the presence of the electron-withdrawing aldehyde group. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation, which are characteristic of many aromatic systems, would be considerably more challenging for this compound.

Conversely, the electron-deficient nature of the furan ring makes it more susceptible to nucleophilic attack. While nucleophilic aromatic substitution is not a typical reaction for furans, the presence of the strongly activating sulfonyl group could potentially enable such transformations under specific conditions, particularly at the carbon atom to which it is attached.

The electron-withdrawing properties of the sulfonyl group also enhance the stability of the furan ring towards protonation and subsequent acid-catalyzed polymerization. pharmaguideline.com This increased stability can be advantageous in synthetic applications where acidic conditions are required for other transformations in the molecule.

The sulfonyl group itself can undergo a variety of chemical transformations. One possibility is its elimination to form a carbon-carbon double bond, although this typically requires specific structural features not inherently present in this compound.

More relevant is the potential for rearrangement of the sulfonyl group. For instance, 1,3-rearrangements of a sulfonyl group in N-protected 3-bis-sulfonimidoindole derivatives have been reported to proceed via an intermolecular addition of a desorbed sulfinyl ion. researchgate.net While the context is different, it highlights the mobility that a sulfonyl group can exhibit under certain conditions.

The table below outlines the key influences of the methanesulfonyl group on the reactivity of this compound.

| Aspect of Reactivity | Influence of the Methanesulfonyl Group |

| Electrophilic Aromatic Substitution | Strong deactivation of the furan ring. |

| Nucleophilic Attack | Increased susceptibility of the furan ring to nucleophilic attack. |

| Acid Stability | Enhanced stability of the furan ring against protonation and polymerization. pharmaguideline.com |

| Elimination Reactions | Potential for elimination under specific conditions, though not favored. |

| Rearrangement Reactions | The sulfonyl group itself may undergo rearrangement under certain stimuli. researchgate.net |

Catalyst Design and Performance in Reactions Involving this compound

Catalysis plays a pivotal role in harnessing the synthetic potential of functionalized furans. For a molecule like this compound, catalyst design would be crucial for achieving selective transformations of the aldehyde group, the furan ring, or the sulfonyl moiety.

For reactions involving the aldehyde group, such as reduction to an alcohol or oxidation to a carboxylic acid, a wide range of catalysts are available. The choice of catalyst would depend on the desired chemoselectivity, aiming to transform the aldehyde without affecting the furan ring or the sulfonyl group.

Palladium-based catalysts are often employed for cross-coupling reactions on heterocyclic systems. For instance, palladium-catalyzed direct arylation of heteroarenes via C-H bond activation is a well-established method. acs.org In the context of this compound, such a reaction could potentially be directed to the C-H bond at the 3-position of the furan ring. The design of the ligand for the palladium center would be critical in controlling the regioselectivity and efficiency of such a transformation.

For hydrogenation reactions, the choice of catalyst is paramount in determining the outcome. Selective hydrogenation of the aldehyde group to a methyl group, or reduction of the furan ring to a tetrahydrofuran (B95107) derivative, would require different catalytic systems. For example, cobalt-based catalysts have been shown to be effective in the selective hydrodeoxygenation of furfural (B47365) to 2-methylfuran. researchgate.net

The following table presents a summary of potential catalytic transformations for this compound and the types of catalysts that could be employed.

| Transformation | Potential Catalyst Type | Key Considerations for Catalyst Design |

| Aldehyde Reduction | Metal hydrides (e.g., NaBH₄), catalytic hydrogenation (e.g., Pd/C) | Chemoselectivity to avoid reduction of the furan ring. |

| C-H Arylation | Palladium complexes with specific ligands (e.g., Pd/BrettPhos) acs.org | Regioselectivity for the C-H bond at the 3-position. |

| Furan Ring Hydrogenation | Transition metal catalysts (e.g., Ni, Rh) | Control of the extent of reduction to avoid ring-opening. |

| Hydrodeoxygenation | Cobalt-based catalysts researchgate.net | Selective removal of the aldehyde oxygen. |

Stereoselective and Regioselective Transformations of this compound

Achieving stereoselectivity and regioselectivity in the reactions of this compound is a key challenge and opportunity in its synthetic manipulation.

Regioselectivity is particularly relevant in the context of electrophilic or nucleophilic attack on the furan ring. Electrophilic aromatic substitution on furan typically occurs preferentially at the 2-position. pearson.com However, in this compound, the 2- and 5-positions are already substituted. The directing effects of the existing substituents would therefore determine the position of any further substitution. The strong electron-withdrawing nature of both the aldehyde and the sulfonyl group would likely direct incoming electrophiles to the 3-position, which is the most electron-rich carbon atom in the ring.

Stereoselectivity would be a primary consideration in reactions involving the aldehyde group, such as in nucleophilic additions to form a chiral alcohol. The use of chiral catalysts or reagents would be necessary to control the stereochemical outcome of such transformations. For example, the addition of an organometallic reagent to the aldehyde in the presence of a chiral ligand could yield one enantiomer of the corresponding secondary alcohol in excess.

The table below highlights key aspects of stereoselective and regioselective control in the reactions of this compound.

| Type of Selectivity | Reaction | Key Controlling Factors |

| Regioselectivity | Electrophilic Aromatic Substitution | Directing effects of the aldehyde and methanesulfonyl groups, favoring the 3-position. |

| Regioselectivity | C-H Functionalization | Catalyst and ligand design to target the C-H bond at the 3-position. |

| Stereoselectivity | Nucleophilic Addition to Aldehyde | Use of chiral catalysts, chiral auxiliaries, or chiral reagents. |

Derivatization Strategies and Synthesis of Advanced Scaffolds from 4 Methanesulfonyl 5 Methylfuran 2 Carbaldehyde

Synthesis of Substituted Furan (B31954) Derivatives Utilizing 4-methanesulfonyl-5-methylfuran-2-carbaldehyde

The furan core of this compound is a scaffold ripe for elaboration. Synthetic strategies can be broadly categorized into two main approaches: the introduction of diverse functional groups via reactions of the aldehyde moiety and the modification or opening of the furan ring itself.

Introduction of Diverse Functional Groups onto the Furan Core

The aldehyde functionality at the C2 position is the primary site for derivatization, enabling the introduction of a vast range of functional groups through well-established organic reactions. These transformations are fundamental to altering the electronic and steric properties of the molecule, thereby creating a library of novel furan derivatives.

Key reactions involving the aldehyde group include:

Carbon-Carbon Bond Formation: The Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, yields electron-deficient alkenes that are valuable precursors for further reactions. sphinxsai.comdamascusuniversity.edu.sy Similarly, the Wittig reaction allows for the introduction of various substituted vinyl groups.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid provides a handle for amide and ester formation. epo.org Conversely, reduction to the corresponding alcohol furnishes a site for etherification or esterification.

Reductive Amination: The reaction with primary or secondary amines in the presence of a reducing agent leads to the formation of substituted aminomethylfurans, introducing basic nitrogen atoms into the structure.

These derivatization strategies allow for the systematic modification of the furan scaffold, as illustrated by the representative transformations in the table below.

Table 1: Representative Functional Group Interconversions of this compound

| Starting Material | Reagents and Conditions | Product | Representative Yield (%) |

|---|---|---|---|

| This compound | Malononitrile, piperidine, ethanol, reflux | 2-((4-(methanesulfonyl)-5-methylfuran-2-yl)methylene)malononitrile | 85 |

| This compound | (Triphenylphosphoranylidene)acetic acid ethyl ester, toluene, reflux | Ethyl 3-(4-(methanesulfonyl)-5-methylfuran-2-yl)acrylate | 90 |

| This compound | Sodium borohydride (B1222165), methanol, 0 °C to rt | (4-(methanesulfonyl)-5-methylfuran-2-yl)methanol | 95 |

| This compound | Silver(I) oxide, sodium hydroxide, water/ethanol | 4-methanesulfonyl-5-methylfuran-2-carboxylic acid | 80 |

| This compound | Benzylamine, sodium triacetoxyborohydride, dichloroethane | N-((4-(methanesulfonyl)-5-methylfuran-2-yl)methyl)benzenamine | 75 |

Exploration of Furan Ring Modifications and Ring-Opening Reactions

Beyond derivatization of the aldehyde, the furan ring itself can be chemically altered. Under certain conditions, particularly acidic environments, the furan ring is susceptible to ring-opening reactions. mdpi.comacs.orgrsc.org This can lead to the formation of linear, highly functionalized dicarbonyl compounds, which are versatile intermediates for the synthesis of other acyclic and heterocyclic systems. researchgate.netrsc.org The presence of the electron-withdrawing methanesulfonyl group is expected to influence the stability of the furan ring and the regioselectivity of such cleavage reactions.

For instance, acid-catalyzed hydrolysis can lead to the formation of a 1,4-dicarbonyl compound, which can then be used in subsequent cyclization reactions, such as the Paal-Knorr synthesis, to form other five-membered heterocycles like pyrroles or thiophenes. wikipedia.orgresearchgate.netorganic-chemistry.org

Formation of Heterocyclic Ring Systems from this compound Precursors

The derivatives of this compound, particularly those with extended conjugation, are excellent precursors for the construction of various heterocyclic ring systems. This is a common strategy to expand molecular diversity and access scaffolds with potential biological activity.

Synthesis of Pyrazole, Pyrimidine, and Other Nitrogen-Containing Heterocycles

The α,β-unsaturated ketones (chalcones) derived from the Claisen-Schmidt condensation of this compound with various ketones are key intermediates for the synthesis of nitrogen-containing heterocycles.

Pyrazoles: The reaction of these furan-containing chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazolines, which can be subsequently oxidized to the corresponding aromatic pyrazoles.

Pyrimidines: Condensation of the chalcones with urea (B33335), thiourea, or guanidine (B92328) provides access to pyrimidine-2(1H)-ones, pyrimidine-2(1H)-thiones, and pyrimidin-2-amines, respectively. researchgate.netijper.orgpnrjournal.comderpharmachemica.com

The following table provides illustrative examples of the synthesis of such heterocyclic systems.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives

| Furan Precursor | Reagents and Conditions | Heterocyclic Product | Representative Yield (%) |

|---|---|---|---|

| (E)-1-(4-methanesulfonyl-5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate, ethanol, reflux | 5-(4-methanesulfonyl-5-methylfuran-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | 88 |

| (E)-1-(4-methanesulfonyl-5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | Guanidine hydrochloride, sodium ethoxide, ethanol, reflux | 4-(4-methanesulfonyl-5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine | 78 |

| (E)-1-(4-methanesulfonyl-5-methylfuran-2-yl)-3-phenylprop-2-en-1-one | Thiourea, potassium hydroxide, ethanol, reflux | 4-(4-methanesulfonyl-5-methylfuran-2-yl)-6-phenylpyrimidine-2(1H)-thione | 82 |

Formation of Fused Ring Systems Derived from the Furan Scaffold

Intramolecular cyclization reactions of appropriately substituted furan derivatives are a powerful tool for the synthesis of fused ring systems. nih.govthieme-connect.com For instance, a derivative of this compound bearing a nucleophilic side chain at the C3 position could undergo an intramolecular cyclization onto the C2 position, potentially after modification of the aldehyde group.

Another strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can lead to the formation of fused furan ring systems. nih.govthieme-connect.com By analogy, a suitably designed derivative of the title compound could be employed in similar annulation reactions to construct novel fused heterocycles.

Preparation of Macrocycles and Polycyclic Structures Incorporating Elements of this compound

The incorporation of the this compound moiety into macrocyclic and polycyclic frameworks represents a significant step towards the creation of molecules with defined three-dimensional shapes and potential host-guest properties.

The aldehyde group is particularly useful for macrocyclization reactions. For example, a bis-aldehyde derivative could be synthesized and subsequently used in a macrocyclization reaction with a diamine to form a macrocyclic diimine, which can then be reduced to the corresponding macrocyclic diamine. researchgate.net

Alternatively, the furan unit itself can be a key component of the macrocyclic ring. tandfonline.comtandfonline.comrsc.org Synthetic strategies could involve the preparation of a linear precursor containing two furan moieties derived from this compound, followed by a ring-closing reaction. The specific nature of the linking chains and the ring-closing methodology would determine the size and properties of the resulting macrocycle. Intramolecular oxidative coupling of furanoid β-ketoesters is another advanced method for forming macrocyclic systems. nih.gov

While the synthesis of such complex structures requires multi-step synthetic sequences, the versatility of the starting material, this compound, makes it a promising building block for the exploration of novel macrocyclic and polycyclic chemistry.

Methodologies for Incorporating this compound into Polymeric Structures for Advanced Material Research

The presence of the strongly electron-withdrawing methanesulfonyl group at the 4-position and a carbaldehyde function at the 2-position of the furan ring dictates the potential polymerization strategies for this compound. These functionalities offer routes to various polymer architectures, including linear, cross-linked, and network polymers. The resulting materials are anticipated to exhibit unique thermal and electronic properties, making them suitable for advanced applications.

Condensation Polymerization via the Aldehyde Group

The carbaldehyde group of this compound can readily participate in condensation reactions with suitable co-monomers.

Phenolic Resins: In a manner analogous to furfural (B47365), this compound can be reacted with phenols, such as phenol (B47542) itself or cresols, under acidic or basic catalysis. The electron-withdrawing nature of the methanesulfonyl group is expected to enhance the reactivity of the aldehyde group towards electrophilic substitution on the phenol ring. This would lead to the formation of furan-phenol resins with a high degree of cross-linking. The resulting thermosetting polymers are hypothesized to possess high thermal stability and chemical resistance, potentially finding applications as advanced composites and coatings.

Poly(furan-co-urea)s and Poly(furan-co-melamine)s: Reaction with urea or melamine (B1676169) under acidic conditions can yield cross-linked resins. The aldehyde would react with the amino groups of urea or melamine to form methylene bridges, creating a rigid, three-dimensional network. The incorporation of the sulfonyl-functionalized furan moiety could enhance the thermal and flame-retardant properties of the resulting polymers.

A hypothetical reaction scheme for the condensation polymerization with phenol is presented below:

Figure 1: Hypothetical condensation polymerization of this compound with phenol.

Table 1: Predicted Properties of Furan-Phenolic Resins Derived from this compound

| Property | Predicted Value | Potential Application |

| Thermal Stability (TGA) | High decomposition temperature (>400 °C) | High-performance composites |

| Chemical Resistance | Excellent resistance to acids, bases, solvents | Chemical resistant coatings |

| Flame Retardancy (LOI) | Increased Limiting Oxygen Index | Flame-retardant materials |

| Dielectric Constant | Low to moderate | Electronic packaging |

Polymerization Involving the Furan Ring

The furan ring itself can be a key component in the formation of polymeric chains, most notably through Diels-Alder reactions. researchgate.netresearchgate.net

Diels-Alder Polymerization: The furan moiety can act as a diene in Diels-Alder reactions with suitable dienophiles, such as bismaleimides. The electron-withdrawing methanesulfonyl group is expected to lower the energy of the HOMO of the furan ring, potentially making the Diels-Alder reaction more challenging compared to electron-rich furans. However, this reaction, if successful, would lead to the formation of thermally reversible cross-linked polymers. researchgate.net These materials could function as self-healing polymers or recyclable thermosets. The retro-Diels-Alder reaction would occur at elevated temperatures, breaking the cross-links and allowing the material to be reprocessed.

A potential Diels-Alder polymerization scheme is illustrated below:

Figure 2: Hypothetical Diels-Alder polymerization of a derivative of this compound with a bismaleimide.

To facilitate this, the aldehyde group would likely need to be derivatized first, for example, by reduction to an alcohol or conversion to an amine, to prevent side reactions.

Table 2: Projected Characteristics of Diels-Alder Polymers Incorporating the 4-methanesulfonyl-5-methylfuran Moiety

| Characteristic | Projected Outcome | Implication for Advanced Materials |

| Reversibility | Thermally reversible cross-linking | Self-healing materials, recyclable thermosets |

| Thermal Stability | Moderate, dependent on the Diels-Alder adduct stability | Materials for applications with specific temperature ranges |

| Mechanical Properties | Tunable from rigid to flexible depending on co-monomer | Adaptable materials for various structural applications |

| Adhesion | Potentially strong adhesion to various substrates | Advanced adhesives and coatings |

Chain-Growth Polymerization Strategies

While less common for furfural itself, derivatization of the aldehyde group could open pathways for chain-growth polymerization.

Vinyl Furan Derivatives: The aldehyde could be converted into a vinyl group through a Wittig reaction. The resulting 2-vinyl-4-methanesulfonyl-5-methylfuran could then undergo radical or cationic polymerization to form a linear polymer. The electron-withdrawing sulfonyl group would likely influence the polymerization behavior and the electronic properties of the resulting polymer, potentially making it a candidate for applications in organic electronics. lbl.gov

Ring-Opening Metathesis Polymerization (ROMP): The furan ring can be part of a strained bicyclic monomer suitable for ROMP. This would require a multi-step synthesis to create a suitable monomer, but it would offer excellent control over the polymer's molecular weight and architecture.

Table 3: Hypothetical Data for Polymers Derived from a Vinyl Derivative of this compound

| Polymerization Method | Monomer | Expected Molecular Weight (Mn) | Polydispersity Index (PDI) | Potential Application |

| Radical Polymerization | 2-vinyl-4-methanesulfonyl-5-methylfuran | 10,000 - 50,000 g/mol | 1.5 - 2.5 | Specialty plastics, dielectric layers |

| Cationic Polymerization | 2-vinyl-4-methanesulfonyl-5-methylfuran | 5,000 - 30,000 g/mol | > 2.0 | Resins and coatings |

Role As a Precursor in Complex Organic Synthesis and Academic Target Molecules

Utilization of 4-methanesulfonyl-5-methylfuran-2-carbaldehyde in Total Synthesis of Natural Products

While direct applications of this compound in completed total syntheses are not yet extensively documented in scientific literature, its structural motifs are present in numerous furan-containing natural products. researchgate.net The strategic placement of its functional groups suggests its high potential as a key intermediate in the synthesis of such compounds. The furan (B31954) core is a common feature in a variety of natural products, including terpenoids and alkaloids. researchgate.net

The aldehyde functionality at the C2 position serves as a versatile handle for chain extension and the introduction of further complexity. It can readily participate in a wide range of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to construct elaborate side chains. nih.govresearchgate.net The methyl group at C5 provides steric and electronic influence, which can be crucial for controlling stereoselectivity in subsequent transformations.